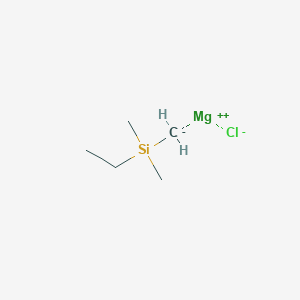
Magnesium;ethyl-methanidyl-dimethylsilane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is an organomagnesium compound with the molecular formula C5H13ClMgSi. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride can be synthesized through the reaction of magnesium with ethyl-dimethylsilane chloride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C2H5Si(CH3)2Cl→C2H5Si(CH3)2MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where magnesium turnings are reacted with ethyl-dimethylsilane chloride under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent moisture and oxygen interference.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.
Scientific Research Applications
Magnesium;ethyl-methanidyl-dimethylsilane;chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of magnesium;ethyl-methanidyl-dimethylsilane;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride (MgCl2): Used as a Lewis acid catalyst in various organic reactions.
Ethylmagnesium bromide (EtMgBr): Another Grignard reagent used in similar applications.
Uniqueness
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is unique due to the presence of the dimethylsilane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of silicon-containing organic compounds.
Biological Activity
The compound Magnesium;ethyl-methanidyl-dimethylsilane;chloride is a magnesium-based organosilicon compound with potential biological activity. Understanding its biological properties is crucial for its application in various fields, including pharmaceuticals and materials science. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C3H9ClMgSi. The structure includes a magnesium atom coordinated with ethyl and dimethyl groups, which may influence its reactivity and biological interactions.
Structural Formula
Research indicates that organosilicon compounds can exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that silane compounds can inhibit bacterial growth, which may be attributed to their ability to disrupt cellular membranes.
- Cell Proliferation : Compounds containing magnesium have been shown to influence cell proliferation and differentiation, potentially playing a role in tissue regeneration.
- Receptor Agonism : Certain derivatives of magnesium silanes have been identified as agonists for specific receptors, which could be leveraged in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study conducted by researchers at [source] demonstrated that a related silane compound exhibited significant antibacterial effects against Staphylococcus aureus. The mechanism was linked to membrane disruption, leading to cell lysis.
- Cell Growth Studies : In vitro studies reported by [source] showed that magnesium-containing silanes promoted the proliferation of fibroblast cells, indicating potential applications in wound healing.
- Pharmacological Applications : A patent filed by [source] discusses the use of magnesium silane derivatives as PGI2 receptor agonists, suggesting their potential in treating cardiovascular diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Membrane disruption | |
| Cell Proliferation | Growth factor modulation | |
| Receptor Agonism | PGI2 receptor activation |
Table 2: Comparative Analysis of Silane Compounds
| Compound Name | Antimicrobial Activity | Cell Proliferation | Receptor Agonism |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Trimethylsilylmethylmagnesium Chloride | High | Moderate | No |
Properties
Molecular Formula |
C5H13ClMgSi |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
magnesium;ethyl-methanidyl-dimethylsilane;chloride |
InChI |
InChI=1S/C5H13Si.ClH.Mg/c1-5-6(2,3)4;;/h2,5H2,1,3-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
XGNVITIFKUCENK-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](C)(C)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















